molecular formula C22H26FN7O B15189648 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine CAS No. 87813-72-7

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine

Cat. No.: B15189648
CAS No.: 87813-72-7
M. Wt: 423.5 g/mol
InChI Key: JNMQZCSUWHRWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is a complex organic compound that features a triazine ring, a benzofuran moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazine ring: Starting from cyanuric chloride, allylamine is introduced under controlled conditions to form the 4,6-bis-allylamino-s-triazine intermediate.

    Synthesis of the benzofuran moiety: The benzofuran ring can be synthesized via a cyclization reaction involving a suitable precursor, followed by fluorination to introduce the fluorine atom at the 5-position.

    Coupling reactions: The triazine and benzofuran intermediates are then coupled with a piperazine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The allylamino groups can be oxidized to form corresponding oxides.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.

    Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allylamino groups might yield N-oxides, while substitution of the fluorine atom could result in various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring could facilitate binding to certain proteins, while the benzofuran moiety might interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-Diamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
  • 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzofuran-2-ylmethyl)piperazine

Uniqueness

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is unique due to the presence of both allylamino groups on the triazine ring and the fluorine atom on the benzofuran ring. These structural features might confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

CAS No.

87813-72-7

Molecular Formula

C22H26FN7O

Molecular Weight

423.5 g/mol

IUPAC Name

6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H26FN7O/c1-3-7-24-20-26-21(25-8-4-2)28-22(27-20)30-11-9-29(10-12-30)15-18-14-16-13-17(23)5-6-19(16)31-18/h3-6,13-14H,1-2,7-12,15H2,(H2,24,25,26,27,28)

InChI Key

JNMQZCSUWHRWIW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.